molecular weight of 4-(2-Bromopropanoyl)morpholine
molecular weight of 4-(2-Bromopropanoyl)morpholine
An In-depth Technical Guide to 4-(2-Bromopropanoyl)morpholine: A Covalent Warhead for Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 4-(2-Bromopropanoyl)morpholine, a valuable electrophilic building block in medicinal chemistry and chemical biology. We delve into its fundamental physicochemical properties, outline a robust synthetic pathway with a detailed experimental protocol, and elucidate its mechanism of action as a covalent modifier of protein nucleophiles. This document explores its primary applications in the rational design of targeted covalent inhibitors (TCIs), its utility in fragment-based ligand discovery (FBLD), and its role in the development of sophisticated chemical probes. Authored from the perspective of a Senior Application Scientist, this guide synthesizes theoretical principles with practical, field-proven insights, offering researchers, scientists, and drug development professionals a critical resource for leveraging this potent chemical tool.
Introduction: The Morpholine Scaffold and the Rise of Covalent Modulators
The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility, which can improve the pharmacokinetic profile of drug candidates.[1][2] Its presence in approved drugs like the anticancer agent gefitinib highlights its importance.[3] Concurrently, the field of drug discovery has witnessed a resurgence in the development of targeted covalent inhibitors (TCIs).[4] Unlike their non-covalent counterparts, TCIs form a permanent, irreversible bond with their protein target, a strategy that can lead to enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets that are often considered "undruggable."[4][5]
4-(2-Bromopropanoyl)morpholine exists at the intersection of these two powerful concepts. It combines the beneficial morpholine scaffold with an α-bromo amide functional group—a moderately reactive electrophile, or "warhead." This warhead is designed to react selectively with nucleophilic amino acid residues, most commonly cysteine, on a target protein. This guide will provide the technical foundation necessary to understand and utilize this high-value chemical entity in a research and development setting.
Physicochemical Properties
The fundamental properties of 4-(2-Bromopropanoyl)morpholine are summarized below. These values are critical for experimental design, including reaction setup, solvent selection, and analytical characterization.
| Property | Value | Source/Method |
| IUPAC Name | 1-(Morpholino)-2-bromopropan-1-one | IUPAC Nomenclature |
| Molecular Formula | C₇H₁₂BrNO₂ | Calculated |
| Molecular Weight | 222.08 g/mol | Calculated |
| Canonical SMILES | CC(Br)C(=O)N1CCOCC1 | Chemical Structure |
| InChI Key | Will be generated upon synthesis | Chemical Structure |
| CAS Number | Not assigned (as of latest data) | N/A |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | Inferred from similar compounds[6] |
Synthesis and Characterization
Synthesis Pathway: Acylation of Morpholine
From a strategic standpoint, the most direct and reliable method for synthesizing 4-(2-Bromopropanoyl)morpholine is the nucleophilic acyl substitution of morpholine with an activated 2-bromopropanoic acid derivative. The use of 2-bromopropionyl bromide or chloride is the standard approach due to the high reactivity of the acyl halide, which ensures efficient conversion under mild conditions. The reaction involves the nucleophilic attack of the secondary amine of morpholine on the electrophilic carbonyl carbon of the acyl halide. A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is included to sequester the hydrogen halide (HBr or HCl) byproduct, driving the reaction to completion.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol is a self-validating system designed for high yield and purity.
Materials:
-
Morpholine (1.0 eq)
-
2-Bromopropionyl bromide (1.05 eq)
-
Triethylamine (TEA, 1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add morpholine (1.0 eq) and anhydrous DCM. Cool the flask to 0 °C using an ice bath and begin stirring.
-
Base Addition: Add triethylamine (1.1 eq) to the stirred solution.
-
Acyl Halide Addition: Dissolve 2-bromopropionyl bromide (1.05 eq) in a small volume of anhydrous DCM and add it to a dropping funnel. Add the acyl halide solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The formation of a white precipitate (triethylammonium bromide) will be observed.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the morpholine starting material is consumed.
-
Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Workflow Diagram: Synthesis of 4-(2-Bromopropanoyl)morpholine
Caption: A step-by-step workflow for the synthesis of 4-(2-Bromopropanoyl)morpholine.
Purification and Characterization
The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The purified product should be characterized by:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
Mechanism of Action: Covalent Modification
The α-Bromo Amide Warhead
The key to the utility of 4-(2-Bromopropanoyl)morpholine is the α-bromo amide moiety. The electron-withdrawing nature of the adjacent carbonyl group polarizes the C-Br bond, making the α-carbon electrophilic. This "latent electrophilicity" ensures that the compound has sufficient stability for handling and formulation but is reactive enough to engage a suitably positioned nucleophile on a biological target.[7] This balance is a critical design principle for successful covalent drugs.
Reaction with Cysteine
The most common target for such electrophiles in proteins is the thiol side chain of a cysteine residue. Cysteine is one of the most nucleophilic amino acids at physiological pH, making it a prime target for selective modification. The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. The sulfur atom of the cysteine attacks the electrophilic α-carbon, displacing the bromide leaving group and forming a stable thioether bond. This covalent linkage permanently modifies the protein, altering its function.
Mechanistic Diagram: Covalent Inhibition
Caption: SN2 mechanism for the covalent modification of a cysteine residue.
Applications in Drug Discovery and Chemical Biology
Targeted Covalent Inhibitors (TCIs)
The primary application of 4-(2-Bromopropanoyl)morpholine is as a warhead for designing TCIs. The process involves identifying a non-catalytic cysteine residue in or near a binding site of interest. A reversible binding scaffold (the "recognition element") is then designed or discovered, and the 4-(2-Bromopropanoyl)morpholine moiety is appended to it. The recognition element first directs the molecule to the target protein, and this proximity allows the electrophilic warhead to be captured by the nearby cysteine, forming the irreversible bond. This strategy has been successfully used to develop potent and selective inhibitors for challenging targets like kinases.[4]
Fragment-Based Ligand Discovery (FBLD)
4-(2-Bromopropanoyl)morpholine is an ideal candidate for an electrophilic fragment library. In covalent FBLD, a collection of small, low-molecular-weight electrophiles is screened against a protein target. Mass spectrometry is typically used to detect covalent modification of the protein by a fragment. Because of their small size, fragments can uncover novel, often shallow, binding pockets that larger molecules might miss. Hits from this screen can then be elaborated into more potent and selective lead compounds.
Chemical Probe Development
Beyond therapeutics, this molecule can be incorporated into chemical probes. By attaching a reporter tag (like a fluorophore or a biotin handle) to the morpholine scaffold, researchers can create activity-based probes (ABPs). These probes can be used in complex biological systems (e.g., cell lysates or live cells) to label target proteins, enabling studies of enzyme activity, target engagement, and target identification.
Safety, Handling, and Storage
Hazard Identification
While a specific Safety Data Sheet (SDS) for 4-(2-Bromopropanoyl)morpholine is not available, its hazards can be inferred from its constituent parts: α-haloamides and morpholine.
-
Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[8][9] α-Bromo amides are alkylating agents and should be treated as potentially toxic and mutagenic.
-
Irritation: Causes skin irritation and serious eye irritation/damage.[10] May cause respiratory irritation.[10]
-
Sensitization: May cause an allergic skin reaction.[9]
Handling and Personal Protective Equipment (PPE)
All work with 4-(2-Bromopropanoyl)morpholine must be conducted in a certified chemical fume hood.
-
Gloves: Wear nitrile or neoprene gloves.
-
Eye Protection: Use chemical safety goggles and a face shield.
-
Lab Coat: A standard laboratory coat is required.
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
4-(2-Bromopropanoyl)morpholine is a potent and versatile chemical tool that marries the favorable properties of the morpholine scaffold with the strategic advantages of a covalent mechanism of action. Its straightforward synthesis and well-defined reactivity make it an invaluable asset for medicinal chemists and chemical biologists. By enabling the development of targeted covalent inhibitors, electrophilic fragments, and chemical probes, this molecule is poised to play a significant role in the ongoing effort to drug challenging biological targets and expand our understanding of complex cellular processes.
References
-
PubChem. (n.d.). 4-(4-Bromopyridin-2-yl)morpholine. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemsrc. (2025, August 26). 4-(3-Bromopropyl)morpholine. Retrieved from [Link]
-
Wikipedia. (n.d.). Morpholine. Retrieved from [Link]
-
Rehman, A., et al. (2016). Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. Pakistan Journal of Chemistry, 6(1-2), 18-27. Retrieved from [Link]
-
Rekka, E. A., & Kourounakis, P. N. (2001). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry, 8(1), 1-1. Retrieved from [Link]
-
Tzanetou, E., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemistryOpen, 9(3), 346-373. Retrieved from [Link]
-
SBLCore. (2025, April 16). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]
-
Nexchem Ltd. (2019, February 25). SAFETY DATA SHEET - Morpholine. Retrieved from [Link]
-
Cheméo. (n.d.). Morpholine (CAS 110-91-8) - Chemical & Physical Properties. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 4-(2-methylpropenyl)morpholine. Retrieved from [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Retrieved from [Link]
- Google Patents. (n.d.). CN101333199B - Method for synthesizing 4-(2-(N,N-dimethylamino)ethyl)morpholine.
-
Drug Hunter. (2025, January 7). Cheat Sheet for Covalent Enzyme Inhibitors. Retrieved from [Link]
-
bioRxiv. (2023, January 18). Covalent inhibition by a natural product-inspired latent electrophile. Retrieved from [Link]
-
MDPI. (2024, February 5). Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Morpholine - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. drughunter.com [drughunter.com]
- 6. Synthesis routes of 4-(2-Bromoethyl)morpholine [benchchem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. 4-(4-Bromopyridin-2-yl)morpholine | C9H11BrN2O | CID 51063918 - PubChem [pubchem.ncbi.nlm.nih.gov]
